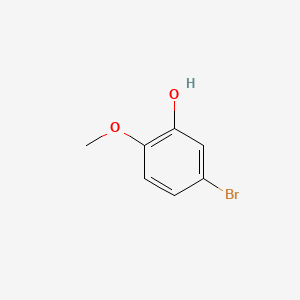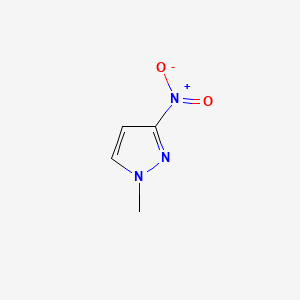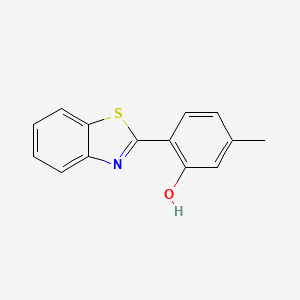
1,4-Bis(iodomethyl)benzene
Übersicht
Beschreibung
1,4-Bis(iodomethyl)benzene, also known as 1,4-diiodobenzene, is an organic compound composed of two iodomethyl groups attached to a benzene ring. It is a colorless solid that is soluble in organic solvents. This compound has been widely used in scientific research and lab experiments due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(iodomethyl)benzene can be synthesized through a metathesis reaction from its dibromo analogue. The process involves the reaction of 1,4-bis(bromomethyl)benzene with sodium iodide in acetone, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the metathesis reaction mentioned above is a common laboratory method that could be scaled up for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(iodomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The iodomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution Reactions: Sodium iodide in acetone is commonly used for the substitution of bromomethyl groups with iodomethyl groups.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted benzene derivatives.
Oxidation Reactions: Corresponding carbonyl compounds.
Reduction Reactions: Methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(iodomethyl)benzene has been used in various scientific research applications, including:
Photophysical Properties and Chromophore Aggregation: Studied for its role in chromophore aggregation and photophysical properties.
Porous Organic Polymers and Iodine Capture: Used in the development of carbazole-based porous organic polymers for efficient iodine vapor adsorption.
Halogen Bonding in Supramolecular Materials: Employed in the formation of halogen bonding complexes, leading to liquid crystalline organizations.
Nanocrystal Preparation and Optoelectronic Applications: Utilized in the preparation of nanocrystals for potential optoelectronic device applications.
Wirkmechanismus
The mechanism of action of 1,4-bis(iodomethyl)benzene involves its ability to participate in various chemical reactions due to the presence of iodomethyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to be used as an intermediate in the synthesis of other organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(iodomethyl)benzene can be compared with other similar compounds, such as:
1,2-Bis(iodomethyl)benzene: An isomer with iodomethyl groups in the 1,2-positions.
1,3-Bis(iodomethyl)benzene: An isomer with iodomethyl groups in the 1,3-positions.
1,4-Bis(bromomethyl)benzene: The dibromo analogue used in the synthesis of this compound.
The uniqueness of this compound lies in its specific arrangement of iodomethyl groups, which imparts distinct chemical properties and reactivity compared to its isomers and analogues.
Eigenschaften
IUPAC Name |
1,4-bis(iodomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZCPVOAAXABEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301150 | |
| Record name | 1,4-bis(iodomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30362-89-1 | |
| Record name | NSC141413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(iodomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















